molecular formula C10H13F3N2O2 B2824228 4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid CAS No. 2054953-39-6

4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid

Cat. No. B2824228
CAS RN: 2054953-39-6
M. Wt: 250.221
InChI Key: SHZALQMZHXAJJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoro compounds can be complex and often involves multiple steps. For instance, the synthesis of a similar compound, “4,4,4-Trifluoro-3-methyl-2-butenoic acid”, has been employed in the synthesis of trifluoromethylated hydrindenes . Another example is the enzymatic preparation of both enantiomers of “4,4,4-trifluoro-3-(indole-3-)butyric acid”, a novel plant growth regulator .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid”, the molecular formula is C5H4F6O2, with an average mass of 210.074 Da and a monoisotopic mass of 210.011551 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more. For “4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid”, it has a molecular weight of 208.14 . Other specific physical and chemical properties are not available at this time .

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For “4,4,4-Trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid”, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4,4-trifluoro-3-(3-propan-2-ylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-6(2)7-3-4-15(14-7)8(5-9(16)17)10(11,12)13/h3-4,6,8H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZALQMZHXAJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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